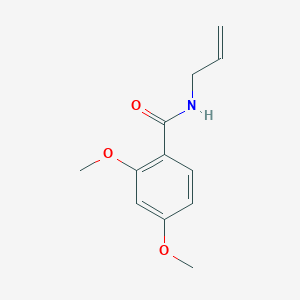![molecular formula C18H16ClNO2 B480308 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 433241-35-1](/img/structure/B480308.png)
1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific synthetic route for this compound may involve the following steps:
Formation of the indole core: This can be achieved by reacting 2-methylindole with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.
Formylation: The resulting product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position of the indole ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target, but it generally involves binding to and modulating the activity of proteins involved in key cellular processes.
Comparación Con Compuestos Similares
1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-hydroxyindoleacetic acid: A metabolite of serotonin, important in the study of neurological functions.
What sets this compound apart is its unique combination of the indole core with the chlorophenoxy and aldehyde functional groups, which may confer distinct biological activities and synthetic utility.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUXXMUUSLVJNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)
![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)
![N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide](/img/structure/B480253.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480254.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480255.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480256.png)
![1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B480263.png)
![2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B480306.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480307.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480309.png)
![10-(2-Adamantylidene)-4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480466.png)
![4-(5-Chloro-2-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B480467.png)

![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)
